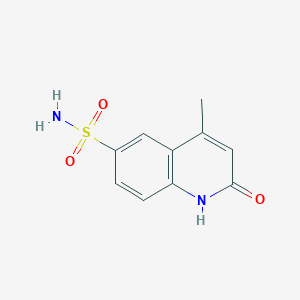

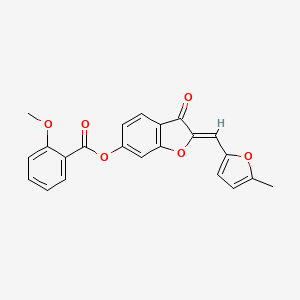

![molecular formula C24H22N2O2 B2880743 4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide CAS No. 320423-65-2](/img/structure/B2880743.png)

4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(4-methylbenzyl)oxy]-N’-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide” is a benzoylhydrazine derivative bearing an ether group . It has a molecular formula of C24H22N2O2 .

Molecular Structure Analysis

The molecular and crystal structures of this compound have been described in the literature . The supramolecular structures of the compound are governed by N—H N and N—H O hydrogen-bonding interactions . The orientation of the carbohydrazide moiety in the molecules is likely to favor the crystal packing and thus hydrogen-bonding interactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.44 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.Scientific Research Applications

Antimicrobial Activity

Compounds similar to 4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide have been investigated for their antimicrobial properties. For instance, Saravanan et al. (2015) synthesized a series of semicarbazide derivatives characterized by FT-IR, NMR, Mass spectroscopy, and elemental analysis, demonstrating significant in vitro antibacterial and antifungal activities against human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015).

Antioxidant Ability

Research by Hussain (2016) on new 5-amino-1,2,4-Triazole Derivatives containing 2,6-dimethoxyphenol, synthesized through various chemical reactions, showed significant free-radical scavenging ability, highlighting the potential for compounds with similar structures in antioxidant applications (Hussain, 2016).

Corrosion Inhibition

Singh and Quraishi (2016) explored the corrosion inhibiting properties of novel synthesized compounds for mild steel in acidic conditions, revealing high inhibition efficiencies and suggesting the application of similar compounds in industrial corrosion prevention (Singh & Quraishi, 2016).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide' involves the reaction of 4-methylbenzyl chloride with sodium hydroxide to form 4-methylbenzyl alcohol, which is then reacted with 4-nitrobenzoyl chloride to form 4-[(4-methylbenzyl)oxy]benzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with cinnamaldehyde to form the desired compound.", "Starting Materials": [ "4-methylbenzyl chloride", "sodium hydroxide", "4-nitrobenzoyl chloride", "thionyl chloride", "hydrazine hydrate", "cinnamaldehyde" ], "Reaction": [ "4-methylbenzyl chloride + sodium hydroxide → 4-methylbenzyl alcohol", "4-methylbenzyl alcohol + 4-nitrobenzoyl chloride → 4-[(4-methylbenzyl)oxy]benzoic acid", "4-[(4-methylbenzyl)oxy]benzoic acid + thionyl chloride → 4-[(4-methylbenzyl)oxy]benzoyl chloride", "4-[(4-methylbenzyl)oxy]benzoyl chloride + hydrazine hydrate → 4-[(4-methylbenzyl)oxy]-N'-benzenecarbohydrazide", "4-[(4-methylbenzyl)oxy]-N'-benzenecarbohydrazide + cinnamaldehyde → 4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide" ] } | |

CAS RN |

320423-65-2 |

Molecular Formula |

C24H22N2O2 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-[(4-methylphenyl)methoxy]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |

InChI |

InChI=1S/C24H22N2O2/c1-19-9-11-21(12-10-19)18-28-23-15-13-22(14-16-23)24(27)26-25-17-5-8-20-6-3-2-4-7-20/h2-17H,18H2,1H3,(H,26,27)/b8-5+,25-17+ |

InChI Key |

YUOMFXDGUWICCH-JVWXNFGLSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |

SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile](/img/structure/B2880666.png)

![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)

![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)